1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol is a useful research compound. Its molecular formula is C8H4ClF3N4O and its molecular weight is 264.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
- Microwave Irradiation Synthesis: Novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, related to the compound , have been synthesized using microwave irradiation. These compounds exhibit weak antifungal activity (Yang et al., 2015).
Antifungal and Antibacterial Applications
Triazole-Pyridine Hybrid Analogues
Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids have been synthesized, showing potential against human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).
Novel 1,2,4-Triazole Derivatives
A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were synthesized, displaying moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Environmental and Biological Sensor Applications
- Fluorescence Chemosensor: A novel pyridinium salt derivative containing a 1,2,4-triazolyl unit has been developed as a fluorescence chemosensor for acetate ion and fluorine ion, useful in biological and environmental contexts (Wang et al., 2021).
Material Science and Chemical Engineering
- Cationic Metal-Organic Frameworks: Triazole-decorated silver(I)-based cationic metal-organic frameworks have been synthesized using derivatives of the compound, useful for separating organic dyes and removing oxoanions from water (Kumar et al., 2021).
Photophysical Properties
- Fluorophore Synthesis: Fluorinated derivatives of pyrido[1,2-a]indole fluorophores, involving transformations of 5-(perfluorophenyl)-3-(pyridin-2-yl)-1,2,4-triazines, exhibit fluorescence with green light in acetonitrile solutions, indicating potential in photophysical applications (Moseev et al., 2020).
Mechanism of Action
Target of Action
It’s known that many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Mode of Action
Trifluoromethyl groups are often used in pharmaceutical and agrochemical compounds due to their ability to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Biochemical Pathways
The presence of a trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Pharmacokinetics
The trifluoromethyl group is known to enhance the chemical and metabolic stability of compounds, which could potentially impact their bioavailability .
Result of Action
Compounds containing trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O/c9-5-1-4(8(10,11)12)2-13-6(5)16-3-14-7(17)15-16/h1-3H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYAXPZEHMBXDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135911 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320416-31-7 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320416-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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